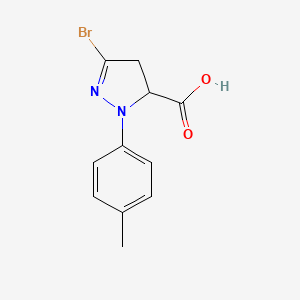

3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a chemical compound with potential applications in various fields of science and industry. This compound features a bromine atom, a methyl group, and a pyrazole ring, which contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution, enabling diverse functionalization:

| Reaction Type | Reagents/Conditions | Product | Key Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME, 80°C | 3-Aryl-substituted pyrazole derivative | High regioselectivity due to Br’s position. |

| Nucleophilic Aromatic Substitution | Amines (e.g., NH₃), Cu catalyst, 100°C | 3-Amino-pyrazole derivative | Bromine replaced with -NH₂ group. |

-

Mechanistic Insight : Palladium-catalyzed cross-coupling proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination.

Esterification and Amidation

The carboxylic acid group participates in condensation reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ (cat.), reflux, 18h | Ethyl ester | ~75% |

| Amide Formation | DCC, HOBt, R-NH₂ (e.g., aniline), DCM, rt | Pyrazole-5-carboxamide | 60–85% |

-

Applications : Ester derivatives are intermediates for prodrug design, while amides enhance bioavailability in medicinal chemistry .

Decarboxylation

Thermal or acidic conditions remove the carboxylic acid group:

| Conditions | Product | Notes |

|---|---|---|

| Heating at 150°C, vacuum | 3-Bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole | Loss of CO₂ generates a simpler bromopyrazole. |

| H₂SO₄ (cat.), Δ | Same as above | Acid-catalyzed pathway . |

Oxidation and Reduction

The dihydropyrazole ring can undergo redox transformations:

Coordination Chemistry

The pyrazole nitrogen and carboxylic acid act as ligands for metal ions:

Functionalization via Radical Pathways

Bromine participates in radical-mediated reactions:

| Reaction Type | Initiator/Reagents | Product | Notes |

|---|---|---|---|

| Trifluoromethylation | CF₃SiMe₃, CuI, DMF, Δ | 3-CF₃-substituted derivative | Forms CF₃ via radical coupling. |

Key Reaction Trends

-

Bromine Reactivity : Position 3 Br is highly electrophilic, favoring Pd-mediated cross-couplings.

-

Carboxylic Acid Utility : Enables ester/amide synthesis or decarboxylation for structural simplification .

-

Biological Relevance : Derivatives show inhibitory activity against carbonic anhydrases, suggesting pharmacological potential .

For synthetic protocols, refer to patents and journals detailing pyrazole functionalization . Experimental data for exact yields and conditions require consultation with primary literature.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines.

- A study published in the Journal of Medicinal Chemistry reported that pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

-

Anti-inflammatory Effects

- Pyrazole compounds have been investigated for their anti-inflammatory properties. Research has shown that derivatives can inhibit the production of pro-inflammatory cytokines, thus providing relief in conditions such as arthritis and other inflammatory diseases.

- A case study demonstrated that a related pyrazole compound significantly reduced inflammation in animal models of arthritis .

-

Antimicrobial Activity

- The antimicrobial properties of pyrazole derivatives have been well-documented. This compound has shown effectiveness against various bacterial strains.

- A comparative study highlighted its efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Synthetic Applications

-

Building Block in Organic Synthesis

- This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including nucleophilic substitutions and cycloadditions.

- A notable application includes its use in synthesizing novel pyrazole-based ligands for coordination chemistry .

- Pharmaceutical Intermediates

Data Table: Summary of Applications

Mécanisme D'action

The mechanism by which 3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-bromo-4-methylphenylacetic acid

4-bromo-3-methylphenylacetic acid

3-bromo-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Uniqueness

3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of the pyrazole ring. This arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds.

Activité Biologique

3-Bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with notable biological activities. Its unique structure, featuring a bromine atom and a methyl group on the phenyl ring, contributes to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

- IUPAC Name: this compound

- Molecular Formula: C11H11BrN2O2

- Molecular Weight: 283.12 g/mol

- CAS Number: 1384428-61-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that compounds with a pyrazole scaffold can inhibit various cancer cell lines and exhibit anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer properties. This compound has been shown to inhibit the proliferation of several cancer cell types:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell growth |

| Breast Cancer | MDA-MB-231 | Significant antiproliferative effect |

| Liver Cancer | HepG2 | Induction of apoptosis |

| Colorectal Cancer | HT29 | Growth inhibition |

The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for its potential use as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX) enzymes, which are responsible for inflammation and pain. The IC50 values for COX inhibition were comparable to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory diseases .

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study focused on the antiproliferative effects of various pyrazole derivatives found that this compound significantly reduced cell viability in MDA-MB-231 and HepG2 cells, showcasing its potential as an anticancer drug .

- Anti-inflammatory Effects in Animal Models : Experimental evaluations using carrageenan-induced paw edema models demonstrated that the compound effectively reduced inflammation in vivo, supporting its application in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components. The presence of the bromine atom enhances the electron-withdrawing capacity of the molecule, which may increase binding affinity to target receptors. The methyl group on the phenyl ring also plays a role in modulating biological activity by influencing lipophilicity and steric hindrance .

Propriétés

IUPAC Name |

5-bromo-2-(4-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-7-2-4-8(5-3-7)14-9(11(15)16)6-10(12)13-14/h2-5,9H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYBPGOEFAXPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(CC(=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.